molecular formula C19H17NO3 B5545613 Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate CAS No. 51842-73-0

Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate

Cat. No.: B5545613
CAS No.: 51842-73-0
M. Wt: 307.3 g/mol
InChI Key: BPJVBZGXYDMERI-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate is a quinoline-based compound featuring a 4-ethoxyphenyl substituent at the 2-position and a methyl ester group at the 4-carboxylate position.

Properties

IUPAC Name

methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-3-23-14-10-8-13(9-11-14)18-12-16(19(21)22-2)15-6-4-5-7-17(15)20-18/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJVBZGXYDMERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239486
Record name Methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51842-73-0
Record name Methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51842-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The 4-ethoxyphenyl group distinguishes this compound from analogs with alternative aryl substituents. Key comparisons include:

Compound Name Substituent at 2-Position Key Properties/Effects Reference
Methyl 2-(4-ethoxyphenyl)-quinoline-4-carboxylate 4-ethoxy Enhanced lipophilicity; electron-donating group may improve bioavailability
Ethyl 2-(4-bromophenyl)-quinoline-4-carboxylate 4-bromo Bromine’s electron-withdrawing effect may reduce metabolic stability; higher molecular weight [1]
2-(4-Methylphenyl)-quinoline-4-carboxylic acid 4-methyl Methyl group increases hydrophobicity but lacks oxygen’s hydrogen-bonding capability [15]
2-(4-Chlorophenyl)-quinoline-4-carboxylate 4-chloro Chlorine’s moderate electronegativity balances lipophilicity and reactivity [2], [4]

Key Insights :

  • Electron-Donating vs. Withdrawing Groups: The ethoxy group’s electron-donating nature may enhance quinoline ring basicity, influencing interactions with biological targets like enzymes or DNA .

Ester Group Variations

The methyl ester at the 4-position is a common feature, but analogs with ethyl or complex esters exhibit distinct properties:

Compound Name Ester Group Synthesis Method Impact on Properties Reference
Methyl 2-(4-ethoxyphenyl)-quinoline-4-carboxylate Methyl Esterification of acid with methyl iodide Faster hydrolysis than ethyl esters [6]
Ethyl 2-(4-bromophenyl)-quinoline-4-carboxylate Ethyl Reaction with ethanol/thionyl chloride Slower metabolic cleavage; higher stability [1]
2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-quinoline-4-carboxylate 2-oxoethyl Multi-step coupling Increased steric bulk; altered pharmacokinetics [4]

Key Insights :

  • Metabolic Stability : Methyl esters are prone to faster enzymatic hydrolysis than ethyl esters, affecting drug half-life .
  • Steric Effects : Bulky ester groups (e.g., 2-oxoethyl) may hinder interactions with active sites but improve specificity .

Key Insights :

  • P-glycoprotein Inhibition : Methoxy and ethoxy substituents enhance interactions with efflux pumps, critical for overcoming drug resistance .
  • Antimicrobial Potential: Ethoxy’s lipophilicity may improve penetration into Gram-negative bacteria .

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency but may require careful temperature control to avoid side reactions .
  • Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) optimizes coupling efficiency without over-oxidation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the product from brominated byproducts .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester group integrity. Key signals include the methyl ester (~3.9 ppm, singlet) and ethoxy group (~1.4 ppm, triplet; ~4.0 ppm, quartet) .
  • X-ray Crystallography : Resolves π-π stacking interactions between quinoline and phenyl rings, with typical C–C bond lengths of 1.46–1.49 Å .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 336.1362) .

Advanced: How can crystallographic data be refined using SHELX and OLEX2, and what challenges arise?

Answer:

  • SHELX Workflow :
    • Data Integration : Use SAINT or APEX3 to process diffraction data.
    • Structure Solution : SHELXT for initial phase determination via dual-space methods .
    • Refinement : SHELXL refines anisotropic displacement parameters and validates H-atom positions via riding models .
  • OLEX2 Visualization :
    • Generate ORTEP diagrams to highlight thermal ellipsoids and intermolecular interactions (e.g., C–H···O bonds) .

Q. Challenges :

  • Disorder in Ethoxy Groups : Partial occupancy models or restraints (ISOR, DELU) may be required .
  • Twinned Crystals : Use CELL_NOW for cell reduction and TWINLAW for matrix refinement .

Advanced: How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?

Answer:

  • Byproduct Analysis :
    • HPLC-MS : Identify brominated byproducts (e.g., di-bromo derivatives) formed during cross-coupling .
    • Kinetic Studies : Vary reaction time/temperature to optimize selectivity (e.g., 80°C for 12 hrs minimizes over-bromination) .

Q. Case Study :

  • Contradictory Yields : Lower yields (<50%) in DMF vs. higher yields (>70%) in toluene correlate with solvent polarity effects on Pd catalyst activity .

Advanced: What structure-activity relationships (SAR) guide modifications to enhance biological activity?

Answer:
Key substituent effects (see Table 1):

Substituent Position Biological Impact Reference
4-EthoxyphenylC2Enhances antimicrobial activity (MIC: 2 µg/mL)
Methyl esterC4Improves solubility (logP: 2.8)
Bromine (alternative)C7Increases anticancer potency (IC₅₀: 1.5 µM)

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina to predict interactions with E. coli DNA gyrase (PDB: 1KZN) .
  • In Vitro Assays : Compare MIC values against S. aureus (ATCC 25923) with varying substituents .

Advanced: How to optimize reaction conditions for scale-up while maintaining regioselectivity?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield (85%) for cross-coupling steps .
  • Flow Chemistry : Continuous flow systems minimize byproducts (e.g., <5% di-bromo) via precise temperature control .
  • DoE (Design of Experiments) : Use Taguchi methods to optimize parameters (e.g., catalyst loading, solvent ratio) .

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